molecular formula C22H24N2O4 B2886375 (Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 869078-30-8

(Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2886375
CAS No.: 869078-30-8
M. Wt: 380.444
InChI Key: OPFCSEVCGOLGMO-MOSHPQCFSA-N
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Description

This compound belongs to the benzofuran-3(2H)-one class, characterized by a fused benzofuranone core with a ketone group at position 2. The (Z)-configuration of the 2-(2-methoxybenzylidene) substituent introduces steric and electronic effects that influence molecular interactions. Key structural features include:

  • 6-Hydroxy group: Enhances hydrogen-bonding capacity and polarity.
  • 2-(2-Methoxybenzylidene): The ortho-methoxy group on the benzylidene moiety may impact planarity and π-π stacking interactions.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-23-9-11-24(12-10-23)14-17-18(25)8-7-16-21(26)20(28-22(16)17)13-15-5-3-4-6-19(15)27-2/h3-8,13,25H,9-12,14H2,1-2H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFCSEVCGOLGMO-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to summarize the biological activity of this specific compound, supported by data tables, case studies, and research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C20H24N2O4\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_4

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of related benzofuran derivatives, it was found that some exhibited IC50 values comparable to standard chemotherapeutic agents like Doxorubicin. The compound in focus has been hypothesized to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

CompoundCell LineIC50 (µM)
DoxorubicinMCF-71.2 ± 0.005
(Z)-6-hydroxy...MCF-7TBD
Benzofuran derivative XK562TBD

Anti-inflammatory Effects

Benzofuran derivatives have also demonstrated anti-inflammatory effects. A related compound was reported to significantly reduce levels of pro-inflammatory cytokines such as TNF and IL-1 in vitro. The ability to modulate inflammatory pathways suggests that this compound may possess similar properties.

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has been documented in various studies. Compounds with structural similarities have shown efficacy against bacterial strains and fungi, indicating that this compound could also exhibit antimicrobial properties.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Similar compounds have been shown to activate caspases and increase ROS levels, leading to programmed cell death in cancer cells.
  • Anti-inflammatory Pathways : The inhibition of NF-κB signaling pathways may contribute to its anti-inflammatory effects.
  • Antimicrobial Mechanisms : Disruption of microbial cell membranes and inhibition of essential enzymatic pathways are potential mechanisms for its antimicrobial activity.

Case Studies

Several studies have explored the biological activities of benzofuran derivatives:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various benzofuran derivatives on MCF-7 breast cancer cells, revealing several compounds with potent activity.
    • Findings : Compounds were tested using the SRB assay, showing variable IC50 values ranging from 1.8 µM to 4.5 µM.
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of benzofuran derivatives, demonstrating significant reductions in cytokine levels in treated macrophages.
  • Antimicrobial Evaluation : Research on antimicrobial activity showed that certain benzofuran derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the benzofuran-3(2H)-one scaffold but differ in substituents, enabling a comparative analysis:

Compound Name & Source Substituents at Key Positions Notable Properties
Target Compound 2-(2-Methoxybenzylidene), 6-hydroxy, 7-((4-methylpiperazin-1-yl)methyl) Hypothesized enhanced solubility due to piperazine; ortho-methoxy may reduce planarity.
6x () 2-(4-Hydroxy-3-methoxybenzylidene), 6-hydroxy Lower yield (25.7%), higher mp (261–262°C); intramolecular H-bonding via 4-hydroxy .
6y () 2-(3-Hydroxy-4-methoxybenzylidene), 6-hydroxy Higher yield (86.2%), lower mp (255°C); para-methoxy may stabilize crystal lattice .
Ev5 () 2-(2,3,4-Trimethoxybenzylidene), 7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl) Increased hydrophilicity from hydroxyethyl-piperazine; trimethoxy enhances electron density .
Ev7 () 2-(4-Methoxybenzylidene), 7-methyl Methyl at C7 reduces solubility; para-methoxy improves planarity for π-stacking .
Ev8 () 2-(Thiophen-2-ylmethylene), 7-((4-methylpiperidin-1-yl)methyl) Thiophene introduces sulfur-mediated interactions; piperidine less basic than piperazine .
Ev9 () 2-(4-Bromobenzylidene), 6-(benzyloxy), 7-methyl Bromine increases lipophilicity; benzyloxy at C6 may reduce metabolic stability .

Physicochemical Properties

  • Melting Points : Ortho-substituted benzylidenes (e.g., target compound) are expected to exhibit lower melting points than para-substituted analogs (e.g., Ev7) due to reduced crystallinity .
  • Solubility : Piperazine derivatives (target, Ev5) likely outperform methyl- or piperidine-substituted analogs (Ev7, Ev8) in aqueous solubility due to protonatable nitrogen atoms .
  • Spectral Data: 1H NMR: The target’s 2-methoxybenzylidene would show distinct aromatic signals (δ ~7.5–6.7 ppm) compared to thiophene (δ ~7.8 ppm in Ev8) or brominated analogs (δ ~7.6 ppm in Ev9) . HRMS: Molecular ion peaks for piperazine-containing compounds (target, Ev5) would differ by ~28–42 Da from non-piperazine analogs .

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